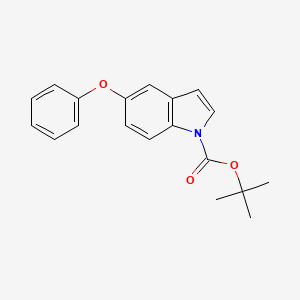![molecular formula C9H11ClN4O B12985668 2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B12985668.png)
2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol is a chemical compound with the molecular formula C9H11ClN4O. It belongs to the class of pyrazolo[1,5-a][1,3,5]triazines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol involves several steps. One common method includes the reaction of 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine with propan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of microwave irradiation to speed up the reaction and improve yield .
Chemical Reactions Analysis
2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
1,2,4-Triazine derivatives: These compounds have various applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClN4O |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-(4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H11ClN4O/c1-5-4-6-11-7(9(2,3)15)12-8(10)14(6)13-5/h4,15H,1-3H3 |
InChI Key |
QCNSEODHUFIWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2Cl)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


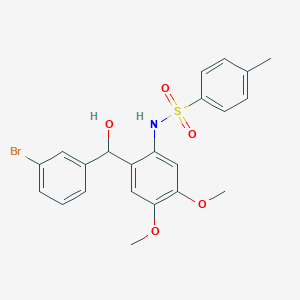
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
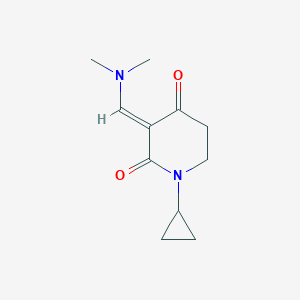
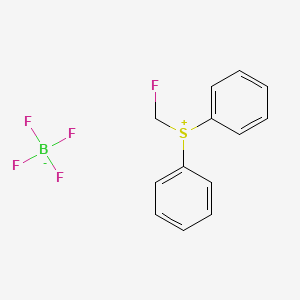
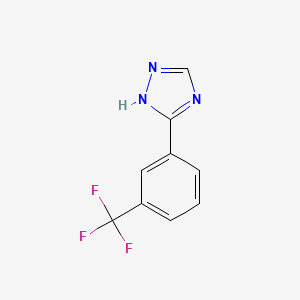
![[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B12985628.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
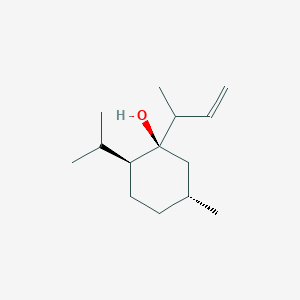

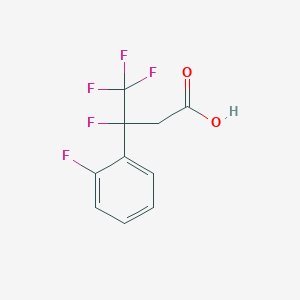
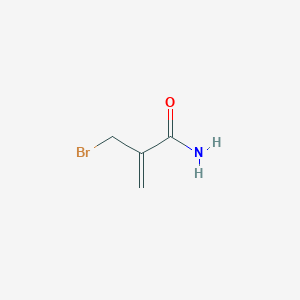
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12985656.png)
